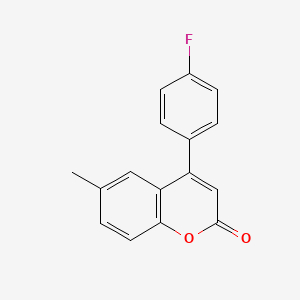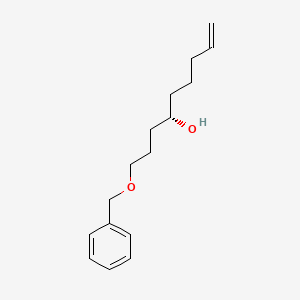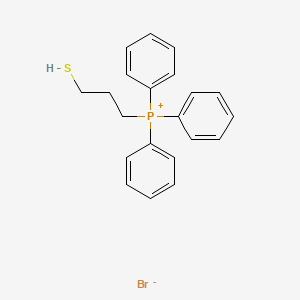
2H-1-Benzopyran-2-one, 4-(4-fluorophenyl)-6-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1-Benzopyran-2-one, 4-(4-fluorophenyl)-6-methyl- is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 4-(4-fluorophenyl)-6-methyl- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-fluorobenzaldehyde with 6-methyl-2H-chromen-2-one in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2H-1-Benzopyran-2-one, 4-(4-fluorophenyl)-6-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group allows for electrophilic aromatic substitution reactions, where substituents like nitro or amino groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of nitro or amino derivatives.
Wissenschaftliche Forschungsanwendungen
2H-1-Benzopyran-2-one, 4-(4-fluorophenyl)-6-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2H-1-Benzopyran-2-one, 4-(4-fluorophenyl)-6-methyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in inflammation or cancer progression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2H-1-Benzopyran-2-one, 4-(4-fluorophenyl)-7-hydroxy-
- 2H-1-Benzopyran-2-one, 4-(2-chloro-4-fluorophenyl)-7-hydroxy-
Uniqueness
The presence of a methyl group at the 6-position and a fluorophenyl group at the 4-position distinguishes 2H-1-Benzopyran-2-one, 4-(4-fluorophenyl)-6-methyl- from other benzopyran derivatives. These structural features contribute to its unique chemical reactivity and potential biological activities.
Eigenschaften
CAS-Nummer |
879416-96-3 |
|---|---|
Molekularformel |
C16H11FO2 |
Molekulargewicht |
254.25 g/mol |
IUPAC-Name |
4-(4-fluorophenyl)-6-methylchromen-2-one |
InChI |
InChI=1S/C16H11FO2/c1-10-2-7-15-14(8-10)13(9-16(18)19-15)11-3-5-12(17)6-4-11/h2-9H,1H3 |
InChI-Schlüssel |
YAONVVLBLBMRSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)OC(=O)C=C2C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(Hydroxymethyl)phenyl]-2-(pyrrolidin-1-yl)propan-1-one](/img/structure/B12591518.png)

![3-Methoxy-N-[1-(3-methoxybenzoyl)cyclohexyl]-2-methylbenzamide](/img/structure/B12591528.png)
![Benzene, 1-[bis(ethylthio)methyl]-4-fluoro-](/img/structure/B12591539.png)
![3-Bromo-4-[(cyclopropylmethyl)sulfamoyl]benzoic acid](/img/structure/B12591541.png)
![Thiazolidine, 3,3'-[thiobis(methylene)]bis-](/img/structure/B12591553.png)
![3-[Tri(propan-2-yl)silyl]-2H-1-benzopyran-2-one](/img/structure/B12591560.png)
![{5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(butyl)diphenylstannane](/img/structure/B12591572.png)
![N-{1-[8-Methoxy-3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]ethyl}-N-methyl-4-(2-methyl-2-propanyl)benzamide](/img/structure/B12591574.png)
![2-Azabicyclo[2.1.1]hexane-1-acetonitrile](/img/structure/B12591577.png)



![4,6-Dimethoxybenzo[b]thiophene](/img/structure/B12591595.png)
